Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid
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Overview
Description
Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that includes a furo[2,3-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[2,3-c]pyridine ring system, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2177259-40-2 |
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Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
(2S,3aS,7aS)-6-phenylmethoxycarbonyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c18-15(19)13-8-12-6-7-17(9-14(12)22-13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12-,13-,14+/m0/s1 |
InChI Key |
YDYLAUXUHIXCDN-MELADBBJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]2[C@@H]1C[C@H](O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2C1CC(O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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